![molecular formula C14H9F6N3OS B2699118 N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide CAS No. 306732-38-7](/img/structure/B2699118.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide
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Overview
Description
“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a laboratory chemical . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Synthesis Analysis
Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis
The molecular structure of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis
“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has been used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Organocatalysis
Overview: N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide (let’s call it “Schreiner’s thiourea”) belongs to the class of (thio)urea derivatives. These compounds have gained prominence as organocatalysts in organic chemistry due to their unique features.
Key Features:Applications: Schreiner’s thiourea has been extensively used in promoting organic transformations. Its 3,5-bis(trifluoromethyl)phenyl motif plays a pivotal role in H-bond catalysts. Researchers have harnessed its power to facilitate various reactions, including asymmetric synthesis, cyclization, and annulation processes .
Chemical Derivatization
Overview: The compound’s unique structure makes it suitable for chemical derivatization studies.
Applications:Mechanism of Action
Target of Action
It is known that similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .
Mode of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is believed to function as a catalyst in organic transformations . It is suggested that it activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that similar compounds play a significant role in various organic transformations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWNQZWRACJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide |
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